Cas no 1497435-85-4 (5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester)
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester
-
- Inchi: 1S/C15H22BFO3/c1-10(2)18-13-8-7-11(17)9-12(13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
- InChI Key: XDYMKFWQGLKSAV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)OC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 330
- Topological Polar Surface Area: 27.7
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX55128-1g |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester |
1497435-85-4 | 98% | 1g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AX55128-250mg |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester |
1497435-85-4 | 98% | 250mg |
$271.00 | 2024-04-20 | |
| abcr | AB605464-250mg |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester; . |
1497435-85-4 | 250mg |
€141.70 | 2024-07-19 | ||
| abcr | AB605464-1g |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester; . |
1497435-85-4 | 1g |
€220.20 | 2024-07-19 | ||
| abcr | AB605464-5g |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester; . |
1497435-85-4 | 5g |
€650.60 | 2024-07-19 | ||
| abcr | AB605464-10g |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester; . |
1497435-85-4 | 10g |
€1066.80 | 2024-07-19 | ||
| abcr | AB605464-25g |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester; . |
1497435-85-4 | 25g |
€2044.20 | 2024-07-19 |
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester Suppliers
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester
5-Fluoro-2-isopropoxyphenylboronic Acid Pinacol Ester
The compound 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester (CAS No. 1497435-85-4) is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis and materials science. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex aromatic systems. The pinacol ester functional group, derived from pinacol (2,3-dimethylbutane), serves as a stable and reactive platform for boronic acid chemistry.
Recent advancements in the synthesis and application of 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester have been documented in numerous scientific journals. Researchers have highlighted its exceptional stability under various reaction conditions, making it an ideal precursor for the synthesis of biologically active molecules and advanced materials. The presence of the fluorine atom at the 5-position introduces unique electronic properties, enhancing the compound's reactivity and selectivity in cross-coupling reactions.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. The isopropoxy group at the 2-position provides steric bulk, which is crucial for controlling regioselectivity during coupling reactions. This feature has been exploited in the synthesis of heterocyclic compounds with potential anticancer and anti-inflammatory activities. Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on key enzymes involved in neurodegenerative diseases.
In addition to its role in drug discovery, 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester has found applications in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs). The ability to precisely control the electronic properties of aromatic systems through strategic substitution patterns has led to improvements in device efficiency and stability. Collaborative efforts between chemists and materials scientists have resulted in the creation of novel OLED architectures that incorporate this compound as a key building block.
The synthesis of 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester typically involves a multi-step process that begins with the bromination of anisole derivatives followed by Suzuki coupling with a suitable boronate precursor. Recent optimizations have focused on enhancing reaction yields and reducing byproduct formation through the use of catalytic asymmetric techniques. These advancements have significantly streamlined the production process, making it more accessible for large-scale applications.
From a safety standpoint, handling this compound requires adherence to standard laboratory protocols due to its potential to generate reactive intermediates during certain transformations. Proper ventilation and personal protective equipment are essential to minimize exposure risks. Storage conditions should also be carefully monitored to ensure stability over extended periods.
In conclusion, 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester (CAS No. 1497435-85-4) stands as a testament to the ongoing innovation in boronic acid chemistry. Its versatile reactivity, combined with recent breakthroughs in synthetic methodologies, positions it as a cornerstone for future advancements in organic synthesis and materials science.
1497435-85-4 (5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)